molecular formula C6H12N2 B1281198 2-Amino-2-ethylbutanenitrile CAS No. 22374-51-2

2-Amino-2-ethylbutanenitrile

Cat. No.: B1281198
CAS No.: 22374-51-2
M. Wt: 112.17 g/mol
InChI Key: AUWOKGIWMDMIRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-ethylbutanenitrile is an organic compound with the molecular formula C6H12N2. It is a nitrile derivative, characterized by the presence of both an amino group and a nitrile group attached to a butane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-2-ethylbutanenitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-pentanone with sodium cyanide and ammonium chloride in the presence of ammonia. The reaction is typically carried out in dichloromethane at temperatures ranging from 15°C to 40°C . Another method involves the use of sulfuric acid as a catalyst in the presence of dichloromethane and water .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-ethylbutanenitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-ethylbutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-2-ethylbutanenitrile involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-methylbutanenitrile
  • 2-Amino-2-propylbutanenitrile
  • 2-Amino-2-ethylpentanenitrile

Uniqueness

2-Amino-2-ethylbutanenitrile is unique due to its specific combination of an amino group and a nitrile group on a butane backbone. This structure imparts distinct reactivity and properties compared to other similar compounds. For example, the presence of the ethyl group can influence the compound’s steric and electronic properties, affecting its reactivity and interactions with other molecules .

Properties

IUPAC Name

2-amino-2-ethylbutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-3-6(8,4-2)5-7/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWOKGIWMDMIRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308907
Record name 2-Amino-2-ethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22374-51-2
Record name 2-Amino-2-ethylbutanenitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22374-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-ethylbutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301308907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.